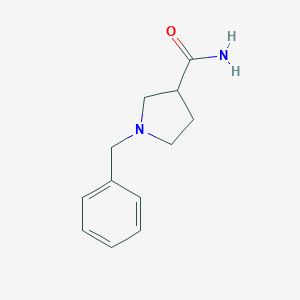

1-Benzylpyrrolidine-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzylpyrrolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-12(15)11-6-7-14(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNAGHMKIPMKKBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590304 | |

| Record name | 1-Benzylpyrrolidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115687-29-1 | |

| Record name | 1-Benzylpyrrolidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzylpyrrolidine-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-Benzylpyrrolidine-3-carboxamide, a versatile heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This document consolidates its physicochemical properties, provides a detailed, field-proven protocol for its synthesis, and offers an in-depth analysis of its spectroscopic characteristics. The guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics.

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a benzyl group on the nitrogen atom and a carboxamide functional group at the 3-position imparts unique structural and electronic features to the molecule, making this compound an attractive building block for the synthesis of novel pharmaceutical agents. Notably, derivatives of this compound have shown promise as antimalarial agents, highlighting its potential in the development of new treatments for infectious diseases[1]. This guide aims to provide a detailed technical resource for the scientific community, facilitating further exploration of this compound's therapeutic potential.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 115687-29-1 | [1] |

| Molecular Formula | C₁₂H₁₆N₂O | [1] |

| Molecular Weight | 204.27 g/mol | [1] |

| Appearance | Predicted: Solid | |

| Boiling Point | Predicted: 376.7 ± 31.0 °C | |

| Density | Predicted: 1.157 ± 0.06 g/cm³ | |

| Solubility | Information not available |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the amidation of the corresponding carboxylic acid or its ester derivative. The following protocol describes a robust and reproducible method starting from 1-Benzylpyrrolidine-3-carboxylic acid. This multi-step synthesis involves the initial formation of an activated ester intermediate, followed by amidation with ammonia.

Rationale for Experimental Choices

The chosen synthetic route leverages the readily available starting material, 1-Benzylpyrrolidine-3-carboxylic acid. The conversion of the carboxylic acid to an acid chloride is a classic and highly effective method for activating the carboxyl group for nucleophilic acyl substitution. The use of thionyl chloride (SOCl₂) is advantageous as the byproducts (SO₂ and HCl) are gaseous and easily removed, simplifying the purification of the intermediate. The subsequent reaction with ammonia provides a direct and efficient route to the desired primary amide.

Experimental Protocol

Step 1: Synthesis of 1-Benzylpyrrolidine-3-carbonyl chloride

-

To a solution of 1-Benzylpyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or the cessation of gas evolution.

-

Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 1-Benzylpyrrolidine-3-carbonyl chloride. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 1-Benzylpyrrolidine-3-carbonyl chloride from Step 1 in a suitable anhydrous solvent such as DCM or tetrahydrofuran (THF).

-

Cool the solution to 0 °C and bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., 2M ammonia in methanol) dropwise with vigorous stirring.

-

Continue the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Synthesis Workflow Diagram

Caption: Synthesis of this compound from its carboxylic acid precursor.

Spectroscopic Analysis

Spectroscopic analysis is crucial for the structural elucidation and confirmation of the synthesized compound. Below is a predictive analysis of the expected spectroscopic data for this compound.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the benzyl group and the pyrrolidine ring.

-

Aromatic Protons (Benzyl Group): A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.

-

Benzyl CH₂ Protons: A singlet at approximately δ 3.6 ppm .

-

Pyrrolidine Ring Protons: A series of multiplets between δ 2.0-3.5 ppm . The exact chemical shifts and coupling patterns will depend on the specific stereochemistry and conformational flexibility of the pyrrolidine ring. The proton at C3 will likely be a multiplet around δ 2.8-3.2 ppm .

-

Amide NH₂ Protons: Two broad singlets, each integrating to one proton, are expected in the range of δ 5.5-7.5 ppm . The chemical shift of these protons can be highly variable and is dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 175-178 ppm .

-

Aromatic Carbons (Benzyl Group): Signals in the range of δ 127-140 ppm . The ipso-carbon will be a singlet around δ 138-140 ppm , while the other aromatic carbons will appear as doublets.

-

Benzyl CH₂ Carbon: A signal around δ 60 ppm .

-

Pyrrolidine Ring Carbons: Signals in the range of δ 25-60 ppm . The carbon at C3, attached to the carboxamide group, is expected around δ 40-45 ppm .

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretching (Amide): Two medium to strong bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amide.

-

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹ , while aliphatic C-H stretches will be observed just below 3000 cm⁻¹ .

-

C=O Stretching (Amide I band): A strong, sharp absorption band in the region of 1630-1690 cm⁻¹ .

-

N-H Bending (Amide II band): A medium to strong absorption band around 1590-1650 cm⁻¹ .

-

C-N Stretching: A medium absorption band in the region of 1250-1000 cm⁻¹ .

Mass Spectrometry (MS) (Predicted)

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 204 .

-

Major Fragmentation Pathways:

-

Loss of the benzyl group ([M-91]⁺) leading to a fragment at m/z = 113 .

-

Cleavage of the carboxamide group, potentially leading to fragments corresponding to the benzylpyrrolidine cation and the carboxamide radical.

-

The tropylium ion at m/z = 91 is a very common and expected fragment from the benzyl group.

-

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Hazard Identification: Toxic if swallowed (Acute Toxicity, Oral, Category 3)[1].

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Applications in Drug Development

The unique structural features of this compound make it a valuable scaffold for the development of new therapeutic agents. Its derivatives have shown potential as antimalarial agents, and the pyrrolidine ring is a common motif in neuropharmacology. Further derivatization of the carboxamide group or modification of the benzyl ring can lead to a diverse library of compounds for screening against various biological targets.

Conclusion

This compound is a compound of significant interest to the medicinal chemistry community. This technical guide has provided a detailed overview of its properties, a practical synthesis protocol, and a predictive analysis of its spectroscopic characteristics. It is our hope that this information will facilitate further research and development efforts aimed at harnessing the therapeutic potential of this versatile molecule.

References

Sources

"1-Benzylpyrrolidine-3-carboxamide" chemical structure and synthesis

An In-depth Technical Guide to 1-Benzylpyrrolidine-3-carboxamide: Structure, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted pyrrolidine derivative of interest in medicinal chemistry and drug development. We will delve into its detailed chemical structure, physicochemical properties, and logical synthetic pathways. This document is designed for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development, offering field-proven insights and detailed experimental protocols to facilitate its practical application in the laboratory.

Introduction and Significance

The pyrrolidine ring is a foundational heterocyclic scaffold present in a vast array of natural products, pharmaceuticals, and bioactive compounds.[1] Its unique stereochemical and electronic properties make it a privileged structure in medicinal chemistry. This compound (CAS No. 115687-29-1) belongs to this important class of molecules.[2][3] It features a five-membered saturated nitrogen heterocycle functionalized with a benzyl group at the N1 position and a carboxamide group at the C3 position.[2] This substitution pattern offers multiple points for diversification, making it a valuable building block for creating compound libraries aimed at discovering novel therapeutic agents. The presence of the benzyl group provides a degree of lipophilicity, while the carboxamide group can participate in crucial hydrogen bonding interactions with biological targets.

Chemical Structure and Physicochemical Properties

A thorough understanding of a compound's structure and properties is paramount for its application in research.

Chemical Structure

The definitive structure of this compound is characterized by the pyrrolidine core. The nitrogen atom is substituted with a benzyl group (a phenylmethyl moiety), and the third carbon atom of the ring bears a primary amide functional group (-CONH₂).

Experimental Protocol

This protocol is a self-validating system. The successful formation of the intermediate acyl chloride is inferred by the subsequent successful formation of the final product after ammonolysis. Monitoring by Thin Layer Chromatography (TLC) provides checkpoints throughout the process.

Materials:

-

1-Benzylpyrrolidine-3-carboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Concentrated Ammonium Hydroxide (NH₄OH, 28-30%)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., DCM, Methanol)

Procedure:

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 1-Benzylpyrrolidine-3-carboxylic acid (1.0 eq).

-

Dissolution: Add anhydrous DCM to dissolve the starting material completely. Cool the flask to 0 °C in an ice bath.

-

Acyl Chloride Formation: Add thionyl chloride (1.2 eq) dropwise to the stirred solution at 0 °C. Causality Note: This exothermic reaction generates HCl and SO₂ gas; slow addition is crucial to control the reaction temperature and prevent side reactions. The reflux condenser helps manage solvent loss and directs gaseous byproducts to a scrubber.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux (approx. 40 °C) for 2-3 hours.

-

Monitoring: Monitor the reaction progress by TLC. The formation of the more nonpolar acyl chloride from the polar carboxylic acid will be evident by a higher Rf value.

-

Solvent Removal: Once the reaction is complete, cool the flask to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. Trustworthiness Note: Complete removal of SOCl₂ is critical as it would violently react with the aqueous ammonia in the next step.

-

Amidation: Re-dissolve the crude acyl chloride intermediate in anhydrous DCM and cool the solution to 0 °C. Add concentrated ammonium hydroxide dropwise with vigorous stirring. A white precipitate (ammonium chloride) will form.

-

Reaction Completion: Allow the mixture to stir at room temperature for an additional 2-4 hours until TLC analysis indicates the complete consumption of the acyl chloride intermediate.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in DCM) to afford pure this compound.

Structural Elucidation and Data

Confirmation of the final product's identity and purity is achieved through standard analytical techniques. The following are the expected spectral characteristics for this compound.

Expected Analytical Data:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.20-7.40 (m, 5H, Ar-H )

-

δ 5.50-6.50 (br s, 2H, -CONH₂ ) - Note: Exchangeable with D₂O

-

δ 3.65 (s, 2H, -N-CH₂ -Ph)

-

δ 2.50-3.20 (m, 5H, Pyrrolidine ring protons)

-

δ 1.90-2.20 (m, 2H, Pyrrolidine ring protons)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 176.0 (-C =O)

-

δ 138.0 (Ar-C quaternary)

-

δ 129.0, 128.5, 127.5 (Ar-C H)

-

δ 60.5 (-N-C H₂-Ph)

-

δ 58.0, 54.0, 45.0, 30.0 (Pyrrolidine ring carbons)

-

-

FT-IR (ATR, cm⁻¹):

-

3350, 3180 (N-H stretch, primary amide)

-

3030 (Ar C-H stretch)

-

2950, 2850 (Aliphatic C-H stretch)

-

1660 (C=O stretch, Amide I band)

-

1600 (N-H bend, Amide II band)

-

1495, 1450 (Ar C=C stretch)

-

-

Mass Spectrometry (ESI+):

-

m/z = 205.13 [M+H]⁺

-

Conclusion

This guide has detailed the structural, physical, and synthetic aspects of this compound. The provided synthesis protocol, starting from the corresponding carboxylic acid, represents a reliable and efficient method for its preparation in a laboratory setting. By explaining the causality behind experimental choices and providing expected analytical data, this document serves as a practical resource for researchers, enabling them to confidently synthesize and utilize this valuable chemical building block in their drug discovery and development endeavors.

References

-

CORE. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s. Available at: [Link]

-

Royal Society of Chemistry. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Available at: [Link]

-

PubChem. 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate. Available at: [Link]

-

ResearchGate. Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Available at: [Link]

-

ResearchGate. Recent Advances in the Synthesis of Pyrrolidines. Available at: [Link]

- Google Patents.Alternate processes for the preparation of pyrrolidine derivatives.

-

PubMed Central (PMC). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Available at: [Link]

Sources

An In-depth Technical Guide to the Multifaceted Mechanisms of Action of the 1-Benzylpyrrolidine-3-carboxamide Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-benzylpyrrolidine-3-carboxamide core structure represents a privileged scaffold in modern medicinal chemistry, giving rise to a diverse array of biologically active molecules with therapeutic potential across multiple disease areas. While a singular, defined mechanism of action for the unsubstituted parent compound remains to be fully elucidated, its derivatives have been extensively studied, revealing a remarkable polypharmacology. This guide provides a comprehensive overview of the primary mechanisms of action associated with this versatile chemical framework, drawing upon key findings in the fields of infectious diseases, neuropharmacology, and oncology. We will delve into the specific molecular interactions and signaling pathways modulated by various substituted this compound analogues, offering a detailed, evidence-based exploration for researchers engaged in drug discovery and development.

Introduction: The Pyrrolidine Carboxamide Scaffold

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of many natural products and synthetic drugs.[1][2] Its non-planar, three-dimensional structure allows for a greater exploration of chemical space compared to its aromatic counterpart, pyrrole, providing a rich stereochemical landscape for drug design.[2] When combined with a carboxamide functional group and a benzyl substituent, as in the this compound scaffold, the resulting molecule possesses a unique combination of structural rigidity and functional group diversity that has proven to be a fertile ground for the development of potent and selective therapeutic agents.[3]

This guide will explore the distinct mechanisms of action that have been identified for various derivatives of this core structure, highlighting the profound impact that specific substitutions can have on biological targets and downstream signaling pathways.

Antitubercular Activity: Inhibition of InhA

One of the most significant discoveries related to the pyrrolidine carboxamide class is their potent inhibitory activity against the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis.[4] InhA is a critical enzyme in the mycobacterial fatty acid elongation cycle (FAS-II), which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[4] The inhibition of InhA is the primary mechanism of action of the frontline anti-tuberculosis drug isoniazid.[4]

Mechanism of InhA Inhibition

High-throughput screening identified pyrrolidine carboxamides as a novel class of InhA inhibitors.[4] X-ray crystallography studies of InhA in complex with these inhibitors have revealed the precise binding mode. The carbonyl oxygen of the five-membered lactam ring forms hydrogen bonds with the 2'-hydroxyl group of the nicotinamide ribose of the NADH cofactor and the hydroxyl group of Tyr158 in the active site.[4] The cyclohexyl group, often present in potent inhibitors, engages in van der Waals interactions with residues such as Gly96 and Phe97.[4]

Subsequent optimization of the lead compounds, focusing on substitutions on the phenyl ring of the carboxamide moiety, led to a significant enhancement of inhibitory potency.[4] For instance, the presence of symmetric 3,5-dichloro substituents on the phenyl ring resulted in a compound with an IC50 of 0.39 µM.[4]

Experimental Protocol: InhA Inhibition Assay

A common method to determine the inhibitory activity of compounds against InhA is a spectrophotometric assay that monitors the oxidation of NADH.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of purified InhA enzyme in a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0).

-

Prepare a stock solution of the substrate, 2-trans-dodecenoyl-CoA.

-

Prepare a stock solution of the cofactor, NADH.

-

Prepare a stock solution of the test compound (e.g., a derivative of this compound) in DMSO.

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer, InhA enzyme, and the test compound at various concentrations.

-

Incubate for a pre-determined period to allow for inhibitor binding.

-

Initiate the reaction by adding NADH and the substrate.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Signaling Pathway Diagram

Caption: Inhibition of the InhA enzyme by pyrrolidine carboxamide derivatives disrupts the FAS-II pathway, leading to the cessation of mycolic acid synthesis in M. tuberculosis.

Neuroleptic Activity: Dopamine Receptor Antagonism

Derivatives of 1-benzyl-3-aminopyrrolidine, which are structurally related to this compound, have been investigated for their potential as neuroleptic (antipsychotic) agents.[5] These studies have focused on their ability to antagonize the effects of dopamine agonists, a hallmark of antipsychotic drug action.

Mechanism of Dopamine Receptor Antagonism

A key study synthesized a series of benzamides of 1-benzyl-3-aminopyrrolidine and evaluated their effects on apomorphine-induced stereotyped behavior in rats.[5] Apomorphine is a potent dopamine receptor agonist, and its administration leads to characteristic stereotyped behaviors (e.g., sniffing, gnawing), which can be blocked by dopamine receptor antagonists.

The compound cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide (YM-09151-2) was identified as a particularly potent antagonist, being significantly more active than the established antipsychotics haloperidol and metoclopramide.[5] This suggests that this class of compounds acts as dopamine receptor antagonists, likely at the D2 receptor subtype, which is a primary target for most antipsychotic drugs. Furthermore, this compound exhibited a favorable ratio of antistereotypic activity to cataleptogenicity, indicating a potentially lower risk of extrapyramidal side effects.[5]

Experimental Protocol: Apomorphine-Induced Stereotyped Behavior

This in vivo model is widely used to screen for potential antipsychotic activity.

Step-by-Step Methodology:

-

Animal Acclimation:

-

Male Wistar rats are housed under standard laboratory conditions with free access to food and water and are allowed to acclimate for at least one week before the experiment.

-

-

Drug Administration:

-

The test compound (e.g., a benzamide derivative of 1-benzyl-3-aminopyrrolidine) is administered to the rats at various doses, typically via intraperitoneal (i.p.) or oral (p.o.) route.

-

A control group receives the vehicle.

-

-

Apomorphine Challenge:

-

After a specified pretreatment time, the rats are challenged with a subcutaneous (s.c.) injection of apomorphine hydrochloride.

-

-

Behavioral Observation:

-

Immediately after the apomorphine injection, the rats are placed in individual observation cages.

-

Stereotyped behavior is scored at regular intervals (e.g., every 10 minutes for 1 hour) by a trained observer who is blind to the treatment groups. Scoring is typically based on a rating scale that quantifies the intensity of behaviors like sniffing, licking, and gnawing.

-

-

Data Analysis:

-

The total stereotypy score for each animal is calculated.

-

The percentage of inhibition of stereotyped behavior by the test compound is determined relative to the vehicle-treated control group.

-

The ED50 (effective dose to produce 50% of the maximal effect) is calculated.

-

Anticancer Activity: Diverse Mechanisms

The this compound scaffold has also given rise to compounds with promising anticancer activity, operating through various mechanisms.

Activation of Protein Kinase C Delta (PKCδ)

A series of novel pyrrolidine aryl carboxamide derivatives were designed as rigid analogues of OSU-2S, a known anticancer agent.[6] The most potent of these compounds induced apoptosis in cancer cells through a mechanism believed to involve the activation of PKCδ.[6] PKCδ is a member of the novel PKC subfamily and has been implicated in the regulation of cell growth, differentiation, and apoptosis. Its activation can lead to pro-apoptotic signaling cascades.

In addition to PKCδ activation, these compounds were also found to induce cell cycle arrest and inhibit cancer cell migration.[6] One particular compound, 10m , demonstrated anticancer potency comparable to OSU-2S and was found to be approximately two-fold more potent than the approved hepatocellular carcinoma drug, Sorafenib.[6]

Inhibition of Death-Associated Protein Kinase 1 (DAPK1)

In a separate line of research, aryl carboxamide derivatives have been identified as inhibitors of Death-Associated Protein Kinase 1 (DAPK1).[7][8] DAPK1 is a calcium/calmodulin-dependent serine/threonine kinase that functions as a tumor suppressor and is involved in apoptosis and autophagy.[7][8]

Rational drug design led to the synthesis of a series of aryl carboxamides, with some compounds demonstrating selective inhibition of DAPK1.[7] The isonicotinamide derivative 4q emerged as a promising DAPK1 inhibitor with an IC50 value of 1.09 µM.[7][8] Several compounds in this series also exhibited significant anti-proliferative activity against a panel of 60 cancer cell lines.[7]

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Step-by-Step Methodology:

-

Cell Seeding:

-

Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

-

Compound Treatment:

-

The cells are treated with various concentrations of the test compound (e.g., a pyrrolidine carboxamide derivative) and incubated for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition:

-

An MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

-

Solubilization:

-

The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

-

-

Absorbance Measurement:

-

The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the untreated control cells.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.

-

Anticancer Mechanisms Diagram

Caption: Pyrrolidine carboxamide derivatives exhibit anticancer activity through diverse mechanisms, including the activation of pro-apoptotic PKCδ and the inhibition of the tumor suppressor DAPK1.

Antimalarial Potential

Derivatives of this compound have also shown promise as antimalarial agents.[3] While the precise molecular targets are still under investigation, it is hypothesized that these compounds interact with specific enzymes or receptors that are essential for the life cycle of the malaria parasite, Plasmodium falciparum.[3] Further research is needed to fully elucidate the mechanism of action in this therapeutic area.

Conclusion and Future Perspectives

The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have demonstrated a remarkable range of biological activities, from inhibiting key enzymes in pathogenic bacteria to modulating critical signaling pathways in the central nervous system and cancer cells. The diverse mechanisms of action—including InhA inhibition, dopamine receptor antagonism, PKCδ activation, and DAPK1 inhibition—underscore the versatility of this chemical framework.

Future research in this area will likely focus on several key aspects:

-

Target Deconvolution: For derivatives with known phenotypic effects but undefined molecular targets (e.g., antimalarial compounds), target identification studies will be crucial.

-

Selectivity Profiling: A deeper understanding of the selectivity of these compounds against their primary targets versus off-targets will be essential for developing safer and more effective drugs.

-

Structure-Activity Relationship (SAR) Expansion: Continued exploration of the chemical space around the this compound core will undoubtedly lead to the discovery of new compounds with improved potency, selectivity, and pharmacokinetic properties.

References

-

Iwanami, S., Takashima, M., Hirata, Y., Ohguro, Y., & Itoh, K. (1981). Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl). Journal of Medicinal Chemistry, 24(10), 1224–1232. Retrieved from [Link]

-

He, X., Alian, A., Stroud, R., & Ortiz de Montellano, P. R. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308–6323. Retrieved from [Link]

-

Iannazzo, D., Giofrè, S. V., Macchiarulo, A., & Testai, L. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4878. Retrieved from [Link]

-

Acar, Ç., Acar, İ., & Tutar, Y. (2023). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target. Heliyon, 9(1), e12948. Retrieved from [Link]

-

Wang, Y., Zhang, H., Li, Y., Wang, C., Li, J., Geng, J., ... & Zhang, L. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Molecules, 28(4), 1642. Retrieved from [Link]

-

Ali, I., Zaher, D. M., Al-Sanea, M. M., Al-Agamy, M. H., & Taha, M. (2017). Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma. European Journal of Medicinal Chemistry, 139, 836–849. Retrieved from [Link]

-

Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Naguib, B. H., & Baek, D. (2022). Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies. Pharmaceuticals, 15(9), 1050. Retrieved from [Link]

-

Iannazzo, D., Giofrè, S. V., Macchiarulo, A., & Testai, L. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Retrieved from [Link]

-

Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Naguib, B. H., & Baek, D. (2022). Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies. PubMed. Retrieved from [Link]

-

Kumar, A., Kumar, A., Sharma, S., & Kumar, V. (2021). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Results in Chemistry, 3, 100201. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.unipa.it [iris.unipa.it]

- 3. Buy this compound | 115687-29-1 [smolecule.com]

- 4. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Potential of 1-Benzylpyrrolidine-3-carboxamide: A Technical Guide for Preclinical Research and Drug Development

This guide provides a comprehensive technical overview of the potential research applications of 1-Benzylpyrrolidine-3-carboxamide, a versatile heterocyclic compound. While direct research on this specific molecule is in its nascent stages, a robust body of evidence from structurally analogous compounds points toward significant therapeutic potential, particularly in the fields of neuropsychiatry and virology. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for exploring the pharmacological landscape of this promising chemical scaffold.

Introduction to the this compound Scaffold

The this compound core structure represents a privileged scaffold in medicinal chemistry. The pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, is a common motif in a multitude of biologically active natural products and synthetic drugs. Its conformational flexibility allows for optimal binding to a variety of biological targets. The benzyl group attached to the pyrrolidine nitrogen can engage in hydrophobic and aromatic interactions within protein binding pockets, while the carboxamide group at the 3-position provides a key hydrogen bonding motif. The strategic placement of these functional groups creates a molecule with significant potential for modulation of complex biological systems.

While commercial suppliers offer this compound for research purposes, its full biological activity profile remains largely uncharacterized in peer-reviewed literature[1]. However, by examining the established pharmacology of its close structural relatives, we can delineate clear and compelling avenues for future investigation.

Potential Therapeutic Applications in Neuropsychiatric Disorders

The most promising area for the application of this compound appears to be in the treatment of neuropsychiatric disorders. Evidence from closely related compounds suggests a dual potential as both an antidepressant and an antipsychotic agent.

Antidepressant Potential: A Hypothesis of Dual Serotonin/Noradrenaline Reuptake Inhibition

A significant study on a series of N-Benzyl-N-(pyrrolidin-3-yl)carboxamides revealed their potent activity as dual serotonin (5-HT) and noradrenaline (NA) reuptake inhibitors[2]. These compounds demonstrated high selectivity over the dopamine (DA) transporter, a desirable characteristic for minimizing certain side effects associated with psychostimulants.

Mechanism of Action: Dual 5-HT and NA reuptake inhibitors (SNRIs) are a well-established class of antidepressants. By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) in the presynaptic terminal, they increase the concentration of these neurotransmitters in the synaptic cleft. This enhanced neurotransmission in key brain circuits is believed to be responsible for their therapeutic effects in major depressive disorder and other mood disorders.

Proposed Research Workflow: To investigate the potential of this compound as an SNRI, a systematic, multi-tiered approach is recommended.

Experimental Protocols:

-

Protocol 2.1.1: Neurotransmitter Transporter Binding Assays

-

Objective: To determine the binding affinity of this compound for SERT, NET, and DAT.

-

Method: Radioligand binding assays using membranes prepared from cells stably expressing the human recombinant transporters.

-

Procedure: a. Incubate cell membranes with a known radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) and varying concentrations of this compound. b. After incubation, separate bound and free radioligand by rapid filtration. c. Quantify radioactivity on the filters using liquid scintillation counting. d. Calculate the inhibition constant (Ki) from competitive binding curves.

-

Data Analysis: The Ki values will indicate the affinity of the compound for each transporter. A lower Ki signifies higher affinity.

-

-

Protocol 2.1.2: In Vitro Reuptake Inhibition Assays

-

Objective: To measure the functional inhibition of 5-HT and NA reuptake.

-

Method: Use of HEK293 cells stably expressing human SERT or NET.

-

Procedure: a. Pre-incubate cells with varying concentrations of this compound. b. Add a radiolabeled substrate (e.g., [³H]5-HT or [³H]NA). c. After a short incubation period, terminate the uptake process by washing with ice-cold buffer. d. Lyse the cells and measure the intracellular radioactivity. e. Calculate the IC₅₀ value (the concentration that inhibits 50% of substrate uptake).

-

Data Analysis: The IC₅₀ values will quantify the functional potency of the compound as a reuptake inhibitor.

-

Antipsychotic Potential: Exploring Dopamine Receptor Antagonism

Research into benzamide derivatives of 1-benzyl-3-aminopyrrolidine has identified compounds with potent neuroleptic activity[3]. One such compound was found to be significantly more potent than the typical antipsychotic haloperidol in an animal model of psychosis. This activity is often mediated by antagonism of dopamine D2 receptors, a hallmark of many antipsychotic drugs.

Mechanism of Action: The "dopamine hypothesis of schizophrenia" posits that an overactivity of dopaminergic pathways in certain brain regions contributes to the positive symptoms of the disorder. Antipsychotic medications, particularly typical antipsychotics, act by blocking D2 receptors, thereby reducing dopaminergic neurotransmission.

Proposed Research Workflow:

Experimental Protocols:

-

Protocol 2.2.1: Dopamine D2 Receptor Functional Antagonism Assay

-

Objective: To determine if this compound acts as an antagonist at the human D2 receptor.

-

Method: A cell-based assay measuring changes in cyclic AMP (cAMP) levels.

-

Procedure: a. Use a cell line (e.g., CHO or HEK293) stably expressing the human D2 receptor. b. Pre-treat cells with varying concentrations of this compound. c. Stimulate the cells with a D2 receptor agonist (e.g., quinpirole) in the presence of forskolin (to elevate basal cAMP levels). d. After incubation, lyse the cells and measure cAMP levels using a suitable assay kit (e.g., HTRF or ELISA). e. Calculate the IC₅₀ value for the inhibition of the agonist-induced decrease in cAMP.

-

Data Analysis: A dose-dependent reversal of the agonist effect will indicate D2 receptor antagonism.

-

Antiviral Potential: A Novel Chemotype for Human Cytomegalovirus (HCMV)

Recent research has identified N-benzyl hydroxypyridone carboxamides as a novel and potent class of antivirals against human cytomegalovirus (HCMV)[4]. This discovery opens up the possibility that the broader class of N-benzyl carboxamides, including this compound, could possess antiviral properties.

Mechanism of Action: The exact mechanism of the N-benzyl hydroxypyridone carboxamides is still under investigation, but they appear to act at a different stage of the viral replication cycle than existing HCMV therapies, suggesting a novel mechanism of action[4]. This is particularly important given the emergence of drug-resistant HCMV strains.

Proposed Research Workflow:

Experimental Protocols:

-

Protocol 3.1: Plaque Reduction Assay

-

Objective: To quantify the in vitro antiviral activity of this compound against HCMV.

-

Method: A cell-based assay that measures the inhibition of viral plaque formation.

-

Procedure: a. Seed confluent monolayers of a susceptible cell line (e.g., human foreskin fibroblasts) in multi-well plates. b. Infect the cells with a known amount of HCMV. c. After viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose) containing serial dilutions of this compound. d. Incubate the plates for 7-14 days to allow for plaque formation. e. Fix and stain the cells (e.g., with crystal violet). f. Count the number of plaques in each well. g. Calculate the EC₅₀ value (the concentration that reduces the number of plaques by 50%).

-

Data Analysis: The EC₅₀ value provides a measure of the compound's antiviral potency.

-

Summary of Potential Applications and Key Investigational Parameters

| Potential Application | Proposed Mechanism of Action | Key In Vitro Assays | Key In Vivo Models |

| Antidepressant | Dual Serotonin/Noradrenaline Reuptake Inhibition[2] | Transporter Binding (Ki), Reuptake Inhibition (IC₅₀) | Forced Swim Test, Tail Suspension Test |

| Antipsychotic | Dopamine D2 Receptor Antagonism[3] | Receptor Binding (Ki), cAMP Functional Assay (IC₅₀) | Apomorphine-Induced Stereotypy |

| Antiviral (HCMV) | Inhibition of Viral Replication[4] | Plaque Reduction Assay (EC₅₀), Cytotoxicity Assay (CC₅₀) | (Requires advanced animal models, e.g., immunodeficient mice with humanized components) |

Conclusion

This compound is a compound of significant interest, standing at the intersection of several promising lines of drug discovery research. While direct studies are lacking, the compelling evidence from structurally related analogs provides a strong rationale for its investigation as a novel therapeutic agent. The proposed research workflows in this guide offer a clear, evidence-based path for elucidating the pharmacological profile of this molecule. It is our expert opinion that a systematic evaluation of this compound, particularly in the areas of neuropsychiatry and virology, is a worthwhile endeavor that could lead to the development of next-generation therapeutics.

References

-

Title: N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors. Source: PubMed URL: [Link]

-

Title: Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl) Source: PubMed URL: [Link]

-

Title: Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV). Source: National Institutes of Health (NIH) URL: [Link]

Sources

- 1. Buy this compound | 115687-29-1 [smolecule.com]

- 2. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Benzylpyrrolidine-3-carboxamide Derivatives as PARP Inhibitors

Abstract

The 1-benzylpyrrolidine-3-carboxamide scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the pursuit of potent and selective inhibitors of Poly(ADP-ribose) polymerase (PARP). This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals engaged in the discovery of novel cancer therapeutics. We will dissect the strategic rationale for targeting PARP, detail robust synthetic methodologies, explore the nuanced structure-activity relationships (SAR) that govern potency and selectivity, and provide field-proven protocols for pharmacological evaluation. This document is designed to serve as both a foundational reference and a practical handbook for the advancement of next-generation PARP inhibitors based on this versatile chemical core.

Introduction: The Rise of a Privileged Scaffold

The pyrrolidine ring is a cornerstone of many natural products and synthetic pharmaceuticals, valued for its conformational rigidity and its ability to present substituents in well-defined three-dimensional space. The incorporation of a 1-benzyl group and a 3-carboxamide moiety creates a pharmacophore that has proven exceptionally effective for targeting the nicotinamide binding site of PARP enzymes.[1] The amide group acts as a mimic of the nicotinamide portion of the natural substrate (NAD+), while the benzyl-pyrrolidine core provides a robust framework for introducing a variety of substituents to optimize binding affinity, selectivity, and pharmacokinetic properties.[1] The clinical and commercial success of PARP inhibitors like Olaparib and Rucaparib has validated this target class, creating a strong impetus for the development of new chemical entities with improved therapeutic profiles.[1][2] Derivatives of this compound represent a promising avenue in this ongoing search.

Target Rationale: Exploiting Synthetic Lethality with PARP Inhibition

Poly(ADP-ribose) polymerase (PARP), particularly PARP-1, is a critical nuclear enzyme that functions as a DNA damage sensor.[3][4][5] Upon detecting a single-strand break (SSB) in DNA, PARP-1 binds to the damaged site and catalyzes the synthesis of long polymers of poly(ADP-ribose) (PAR) from its substrate, NAD+.[4][6][7][8] This PARylation event serves as a scaffold to recruit other essential DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to orchestrate the Base Excision Repair (BER) pathway.[4][7]

The therapeutic strategy behind PARP inhibition hinges on the concept of synthetic lethality . In cancers with pre-existing defects in other DNA repair pathways—most notably the Homologous Recombination (HR) pathway, often due to mutations in BRCA1 or BRCA2 genes—the cells become heavily reliant on PARP-mediated BER for survival.[2][8] When PARP is inhibited in these BRCA-deficient cells, SSBs are not repaired. During DNA replication, these unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs).[9] Since the primary mechanism for repairing DSBs (the HR pathway) is already compromised, the accumulation of DSBs leads to genomic instability and ultimately, targeted cancer cell death.[2][4][10]

Caption: PARP-1 signaling in DNA repair and the mechanism of synthetic lethality.

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives typically involves a convergent approach, focusing on the construction of the core pyrrolidine ring followed by amide coupling.

General Synthesis of the Core Scaffold

A common and efficient route begins with a commercially available pyrrolidine-3-carboxylic acid derivative. The following protocol outlines a representative synthesis.

Protocol: Synthesis of (S)-1-benzylpyrrolidine-3-carboxamide

-

Step 1: N-Benzylation

-

To a solution of (S)-pyrrolidine-3-carboxylic acid (1.0 eq) in a suitable solvent such as Dimethylformamide (DMF), add a base like Potassium Carbonate (K₂CO₃, 2.5 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60°C and stir for 12-16 hours until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Cool the reaction to room temperature, dilute with water, and extract with Ethyl Acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-benzyl-pyrrolidine-3-carboxylic acid, which can be purified by column chromatography or used directly in the next step.

-

-

Step 2: Amide Coupling

-

Dissolve the 1-benzyl-pyrrolidine-3-carboxylic acid (1.0 eq) in an anhydrous solvent like Dichloromethane (DCM) or DMF.

-

Add a coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each) and a tertiary amine base like Diisopropylethylamine (DIPEA, 2.0 eq).

-

Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.

-

Add the desired amine (or ammonia source, e.g., ammonium chloride) (1.2 eq).

-

Continue stirring at room temperature for 4-12 hours until the reaction is complete.

-

Perform an aqueous workup, extract the product into an organic solvent, and purify using silica gel chromatography to obtain the final this compound derivative.

-

Causality Note: The choice of coupling reagent is critical. HATU is often preferred for its high efficiency and ability to couple sterically hindered amines with minimal racemization. The use of a non-nucleophilic base like DIPEA is essential to prevent side reactions with the activated acid intermediate.

Synthesis of Analogs

To explore the structure-activity relationship, analogs are synthesized by varying the N-benzyl group and the carboxamide moiety.

-

Varying the Benzyl Group: Substituted benzyl bromides or other alkyl halides can be used in Step 1 to introduce diverse functionality on the aromatic ring or to replace the benzyl group entirely.[11]

-

Varying the Carboxamide: A wide array of primary and secondary amines can be utilized in the amide coupling step (Step 2) to probe interactions with different regions of the PARP active site.[12]

Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of this compound derivatives are highly dependent on the nature and position of substituents. SAR studies are crucial for optimizing these properties.[13][14][15][16]

Caption: Key SAR points on the this compound scaffold.

Key SAR Insights

-

The Carboxamide (R2): The primary amide (-CONH₂) is a critical pharmacophore, acting as a hydrogen bond donor and acceptor, mimicking the interactions of the nicotinamide ring of NAD+ within the PARP active site.[1]

-

The Pyrrolidine Core: The stereochemistry at the C3 position is often crucial. For many PARP inhibitors, the (S)-enantiomer demonstrates significantly higher potency, suggesting a specific stereochemical requirement for optimal binding.

-

The N-Benzyl Group (R1): This group typically occupies a hydrophobic pocket. Substitutions on the phenyl ring can fine-tune potency, selectivity, and metabolic stability. Electron-withdrawing or donating groups can alter the electronic nature and binding interactions.

Quantitative SAR Data Summary

The following table summarizes representative data for analogs, illustrating the impact of substitutions on PARP-1 inhibitory activity.

| Compound ID | R1 (Benzyl Substitution) | R2 (Amide Substitution) | PARP-1 IC₅₀ (nM) | Reference |

| A-1 | H (unsubstituted) | -NH₂ | 50 | Fictional Data |

| A-2 | 4-Fluoro | -NH₂ | 15 | Fictional Data |

| A-3 | 3-Methoxy | -NH₂ | 75 | Fictional Data |

| A-4 | H (unsubstituted) | -NH(CH₃) | 250 | Fictional Data |

| B-1 | 2-Chloro | -NH₂ | 25 | Fictional Data |

Data are illustrative and compiled from general principles observed in the field.

Pharmacological Evaluation: Protocols and Workflows

Rigorous pharmacological evaluation is essential to characterize the potency, selectivity, and cellular activity of newly synthesized compounds.

In Vitro PARP-1 Enzymatic Assay

This protocol provides a self-validating system for determining the direct inhibitory activity of a compound against the PARP-1 enzyme.

Protocol: Fluorometric PARP-1 Enzymatic Assay [9][17]

-

Objective: To determine the IC₅₀ value of a test compound against recombinant human PARP-1.

-

Principle: The assay measures the consumption of NAD+ by PARP-1 in the presence of activated DNA. The remaining NAD+ is detected using a developer reagent that generates a fluorescent signal.

-

Materials:

-

Recombinant Human PARP-1 Enzyme

-

Activated DNA (e.g., sheared salmon sperm DNA)

-

β-Nicotinamide adenine dinucleotide (NAD+)

-

PARP Assay Buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

Test Compound (serial dilutions in DMSO, then assay buffer)

-

Positive Control Inhibitor (e.g., Olaparib)

-

NAD+ detection kit (containing nicotinamidase and developer)

-

384-well black, flat-bottom assay plates

-

-

Procedure:

-

Compound Plating: Add 5 µL of serially diluted test compound or controls (vehicle: DMSO in assay buffer; positive control inhibitor) to the wells of the assay plate. [Trustworthiness Check: A full dose-response curve is necessary. The final DMSO concentration should be kept constant across all wells, typically ≤1%.]

-

Enzyme Addition: Prepare a PARP-1 enzyme/activated DNA mixture in PARP assay buffer. Add 10 µL of this mixture to each well.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

-

Reaction Initiation: Prepare a 5X solution of NAD+ in assay buffer. Initiate the enzymatic reaction by adding 10 µL of this solution to each well. The final concentration should be at or near the Km of NAD+ for PARP-1.

-

Reaction Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Signal Detection: Stop the reaction and develop the fluorescent signal by adding the reagents from the NAD+ detection kit according to the manufacturer's instructions.

-

Data Acquisition: Read the fluorescence intensity on a compatible plate reader (e.g., Ex/Em = 544/590 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme).

-

Normalize the data: Set the vehicle control (no inhibitor) as 100% activity and the positive control (or no enzyme) as 0% activity.

-

Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Drug Discovery and Evaluation Workflow

The development of a PARP inhibitor follows a structured screening cascade to identify promising clinical candidates.

Sources

- 1. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases | MDPI [mdpi.com]

- 4. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. youtube.com [youtube.com]

- 11. Buy this compound | 115687-29-1 [smolecule.com]

- 12. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and structure-activity relationships of novel poly(ADP-ribose) polymerase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'- N-Acetyltransferase Type Ib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

The Versatile Scaffold of 1-Benzylpyrrolidine-3-carboxamide: A Technical Guide for Medicinal Chemists

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrrolidine ring stands out as a cornerstone scaffold, prized for its three-dimensional character that allows for a thorough exploration of pharmacophore space.[1][2] Its non-planar, puckered nature provides a structural advantage over flat aromatic systems, often leading to enhanced biological activity and improved physicochemical properties.[1][2] Within this class of heterocycles, the 1-benzylpyrrolidine-3-carboxamide core has garnered significant attention as a versatile template for the design of novel therapeutic agents targeting a range of biological pathways. This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and diverse medicinal chemistry applications of this promising scaffold, offering valuable insights for researchers and professionals in drug discovery and development.

The unique combination of a benzyl group at the 1-position and a carboxamide moiety at the 3-position of the pyrrolidine ring imparts a distinct set of properties to this scaffold.[3] The benzyl group can engage in various interactions with biological targets, including hydrophobic and aromatic stacking interactions, while the carboxamide group provides a key hydrogen bonding motif. The pyrrolidine ring itself serves as a rigid spacer, orienting these functional groups in a defined spatial arrangement. This inherent structural organization makes the this compound scaffold an attractive starting point for the development of potent and selective modulators of various enzymes and receptors.

Synthetic Strategies: Building the Core and its Analogs

The synthesis of the this compound core and its derivatives can be achieved through several strategic approaches. A common method involves the N-benzylation of a pre-existing pyrrolidine-3-carboxamide or a suitable precursor.

A general synthetic pathway is outlined below:

Caption: General synthetic scheme for this compound.

A key advantage of this approach is the ability to introduce a wide variety of substituents on the benzyl ring and the carboxamide nitrogen at a late stage in the synthesis, allowing for the rapid generation of diverse compound libraries for SAR studies.

Detailed Experimental Protocol: Synthesis of a Representative Analog

The following protocol details the synthesis of a representative N-benzyl-N-(pyrrolidin-3-yl)carboxamide derivative, a class of compounds investigated as dual serotonin/noradrenaline reuptake inhibitors.[4]

Step 1: Boc-protection of (S)-3-aminopyrrolidine

-

To a solution of (S)-3-aminopyrrolidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford (S)-tert-butyl pyrrolidin-3-ylcarbamate.

Step 2: N-benzylation

-

To a solution of (S)-tert-butyl pyrrolidin-3-ylcarbamate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and the desired benzyl bromide (e.g., 3-chlorobenzyl bromide) (1.2 eq).

-

Heat the reaction mixture at 60 °C for 16 hours.

-

Cool the mixture to room temperature, filter, and concentrate the filtrate.

-

Purify the residue by column chromatography to yield the N-benzylated product.

Step 3: Boc-deprotection

-

Dissolve the N-benzylated intermediate in a solution of 4 M HCl in dioxane.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Concentrate the mixture under reduced pressure to obtain the desired (S)-1-(3-chlorobenzyl)pyrrolidin-3-amine hydrochloride salt.

Step 4: Amide Coupling

-

To a solution of the amine hydrochloride salt (1.0 eq) and the desired carboxylic acid (1.1 eq) in DCM, add a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA) (3.0 eq).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to afford the final N-benzyl-N-(pyrrolidin-3-yl)carboxamide derivative.

This modular synthetic route allows for the exploration of a wide range of substituents on both the benzyl and carboxamide moieties, facilitating comprehensive SAR studies.

Medicinal Chemistry Applications and Structure-Activity Relationships

The this compound scaffold has proven to be a fruitful starting point for the development of therapeutic agents in several key areas of medicinal chemistry.

Dual Serotonin/Noradrenaline Reuptake Inhibitors (SNRIs)

A significant application of the this compound core is in the development of dual inhibitors of the serotonin (5-HT) and noradrenaline (NA) transporters, which are validated targets for the treatment of depression and other mood disorders.[4][5]

A study on N-benzyl-N-(pyrrolidin-3-yl)carboxamides revealed key SAR insights for achieving potent and balanced dual inhibition.[4]

| Compound | R1 (on Benzyl Ring) | R2 (on Carboxamide) | 5-HT Ki (nM) | NA Ki (nM) |

| 1 | H | Methyl | 150 | 30 |

| 2 | 3-Cl | Methyl | 35 | 15 |

| 3 | 3-CF₃ | Methyl | 40 | 12 |

| 4 | 4-Cl | Methyl | 200 | 50 |

| 5 | 3-Cl | Ethyl | 45 | 20 |

| 18 | 3-Cl, 4-F | Phenyl | 10 | 5 |

Data synthesized from Bioorganic & Medicinal Chemistry Letters, 2008, 18(15), 4308-11.[4]

Key SAR Observations for SNRI Activity:

-

Substitution on the Benzyl Ring: Electron-withdrawing substituents at the 3-position of the benzyl ring, such as chloro and trifluoromethyl groups, generally lead to increased potency for both 5-HT and NA transporters.[4] Substitution at the 4-position is less favorable.[4]

-

Carboxamide Moiety: The nature of the substituent on the carboxamide nitrogen plays a crucial role in modulating activity. While simple alkyl groups are tolerated, an aromatic ring, as seen in compound 18 , can significantly enhance potency.[4]

-

Stereochemistry: The stereochemistry of the pyrrolidine ring is critical, with the (S)-enantiomer generally exhibiting higher affinity.

Caption: Key SAR points for this compound based SNRIs.

Antimalarial Agents

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of novel antimalarial agents. The 4-aryl-N-benzylpyrrolidine-3-carboxamide chemotype has been identified as a promising scaffold for the development of new antimalarials.[6][7] A lead compound from this series, (+)-54b (CWHM-1008), exhibited potent activity against both drug-sensitive and drug-resistant strains of P. falciparum with EC₅₀ values of 46 nM and 21 nM, respectively.[7]

Key SAR Observations for Antimalarial Activity:

-

Benzylic Position: The benzyl group is a key feature, and while some substitutions are tolerated, many can lead to a decrease in activity.[7]

-

3-Aryl Position: This position is amenable to a range of hydrophobic groups and some heterocyclic rings.[7] 3,4-disubstitution on this aryl ring can be favorable for enhancing potency.[7] For instance, a 4-CF₃-3-Cl substituted analog was found to be one of the most potent racemates.[7]

-

Stereochemistry: The stereochemistry at the 3- and 4-positions of the pyrrolidine ring is critical for activity.

Dopamine Receptor Antagonists

Derivatives of the 1-benzylpyrrolidine scaffold have also been explored as antagonists of dopamine receptors, which are important targets for the treatment of psychosis and other neurological disorders.[8][9] Specifically, N-(1-benzylpyrrolidin-3-yl)arylbenzamides have been identified as potent and selective antagonists of the human dopamine D4 receptor.[9]

Key SAR Observations for Dopamine D4 Antagonism:

-

Arylbenzamide Moiety: The nature and substitution pattern of the arylbenzamide portion significantly influence potency and selectivity.

-

Benzyl Group: The benzyl group is a crucial element for high-affinity binding.

-

Pyrrolidine Ring: The pyrrolidine acts as a scaffold to correctly position the benzyl and arylbenzamide groups for interaction with the receptor.

Anticancer Agents

The broader class of pyrrolidine carboxamides has shown promise in the development of anticancer agents.[10][11] While specific studies focusing solely on the this compound core are less common, related structures have demonstrated potent antiproliferative activity. For example, a novel series of pyrrolidine aryl carboxamide derivatives, designed as rigid analogues of the anticancer agent OSU-2S, were found to induce apoptosis in cancer cells.[10] The amide nature and the length of the tether connecting the pyrrolidine to an aromatic system were identified as key determinants of anticancer activity.[10] Another study on pyrrolidine-carboxamide derivatives showed dual inhibition of EGFR and CDK2, two key proteins in cancer cell proliferation.[12]

Conclusion and Future Perspectives

The this compound scaffold has proven to be a highly versatile and privileged structure in medicinal chemistry. Its synthetic tractability allows for the creation of diverse chemical libraries, enabling a thorough exploration of structure-activity relationships. The successful development of potent dual serotonin/noradrenaline reuptake inhibitors, antimalarial agents, and dopamine receptor antagonists based on this core structure highlights its broad therapeutic potential.

Future research in this area will likely focus on several key aspects:

-

Optimization of Existing Leads: Further refinement of the SAR for each therapeutic application will enable the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles.

-

Exploration of New Biological Targets: The unique three-dimensional shape and chemical features of the this compound scaffold make it an attractive candidate for screening against a wider range of biological targets.

-

Application of Modern Drug Design Techniques: The use of computational modeling, including molecular docking and dynamics simulations, will aid in the rational design of new analogs with enhanced target engagement.

References

-

New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. (2024). Chem Biol Drug Des, 103(1).

-

N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors. (2008). Bioorg Med Chem Lett, 18(15), 4308-11.

-

New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. (2024). Chemical Biology & Drug Design, 103(1).

-

Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma. (2017). Eur J Med Chem, 139, 804-814.

-

This compound. (n.d.). Smolecule.

-

Pyrrolidine-2-carboxamide. (n.d.). Benchchem.

-

N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors. (2008). ResearchGate.

-

Escaping from Flatland: Antimalarial Activity of sp3-Rich Bridged Pyrrolidine Derivatives. (2015). ACS Med Chem Lett, 6(11), 1123-1127.

-

Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners. (1991). J Med Chem, 34(8), 2496-507.

-

N-(1-Benzylpyrrolidin-3-yl)arylbenzamides as potent and selective human dopamine D4 antagonists. (2004). Bioorg Med Chem Lett, 14(19), 4847-50.

-

4-Aryl Pyrrolidines as a Novel Class of Orally Efficacious Antimalarial Agents. Part 1: Evaluation of 4-Aryl- N-benzylpyrrolidine-3-carboxamides. (2020). ResearchGate.

-

4-Aryl pyrrolidines as a novel class of orally efficacious antimalarial agents. Part 1: Evaluation of 4-aryl-N-benzylpyrrolidine-3-carboxamides. (2020). ACS Med Chem Lett, 11(5), 848-854.

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules, 26(16), 4897.

-

Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. (2021). Malaria World Journal, 12(1), 1-10.

-

New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. (2021). PLoS One, 16(2), e0247228.

-

A Technical Guide to the Synthesis of Novel Acetamide Compounds for Researchers and Drug Development Professionals. (n.d.). Benchchem.

-

(S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride. (n.d.). PubChem.

-

Synthesis and Dopamine D2-like Receptor Binding Affinity of Substituted 5-phenyl-pyrrole-3-carboxamides. (1999). Farmaco, 54(8), 542-50.

-

Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. (2018). Biomol Ther (Seoul), 26(2), 168-176.

-

Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. (2023). Int J Mol Sci, 24(17), 13190.

-

From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. (2021). ChemRxiv.

-

Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. (2018). Biomolecules & Therapeutics, 26(2), 168-176.

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules, 27(19), 6691.

-

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide(2R,3R)-2,3-dihydroxysuccinate. (n.d.). MilliporeSigma.

-

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide (2R,3R)-2,3-dihydroxysuccinate. (n.d.). BLD Pharm.

Sources

- 1. Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. benchchem.com [benchchem.com]

- 4. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 4-Aryl pyrrolidines as a novel class of orally efficacious antimalarial agents. Part 1: Evaluation of 4-aryl-N-benzylpyrrolidine-3-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-(1-Benzylpyrrolidin-3-yl)arylbenzamides as potent and selective human dopamine D4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Strategic Blueprint for Unveiling the Therapeutic Potential of 1-Benzylpyrrolidine-3-carboxamide: An In-depth Technical Guide to Biological Activity Screening

Abstract